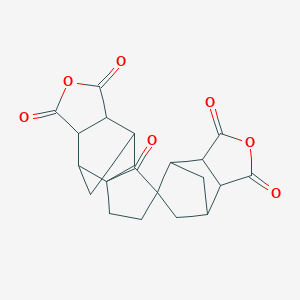
CpODA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) is an alicyclic tetracarboxylic dianhydride known for its unique chemical structure and properties. It is primarily used in the synthesis of colorless polyimides, which are valued for their excellent thermal stability, mechanical properties, and optical transparency .
准备方法
Synthetic Routes and Reaction Conditions: CpODA is synthesized through the polycondensation of cyclopentanone bis-spironorbornane with aromatic dianhydrides. The resulting poly(amic acid)s possess logarithmic viscosities in the range of 1.47–0.54 dL/g . The poly(amic acid) can be imidized by three methods: chemical, thermal, and a combined chemical and thermal process. The imidization temperature significantly influences the film quality and molecular weight of the polyimide .
Industrial Production Methods: In industrial settings, this compound is produced using a combination of chemical and thermal imidization techniques. This approach ensures the production of flexible polyimide films with high molecular weights and excellent thermal stability. The films exhibit decomposition temperatures ranging from 475–501°C and glass transition temperatures (Tg) over 330°C .
化学反应分析
Types of Reactions: CpODA undergoes various chemical reactions, including polycondensation and imidization. The polycondensation reaction involves the formation of poly(amic acid)s, which are then imidized to form polyimides .
Common Reagents and Conditions: The polycondensation reaction typically involves the use of aromatic dianhydrides and solvents such as N,N-dimethylacetamide (DMAc) and γ-butyrolactone. The imidization process can be carried out using chemical reagents or thermal methods .
Major Products Formed: The primary products formed from the reactions involving this compound are colorless polyimide films. These films possess excellent thermal stability, mechanical properties, and optical transparency, making them suitable for various high-tech applications .
科学研究应用
CpODA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used to synthesize colorless polyimides, which are valuable materials for advanced optoelectronic devices, flexible display substrates, and encapsulants for electronic components . In biology and medicine, this compound derivatives have been explored as potential inhibitors of DNA ligase activity, offering new tools for DNA replication and repair studies . In industry, this compound-based polyimides are used in the production of flexible heaters for wearable sensors and other high-tech applications .
作用机制
The mechanism of action of CpODA involves its ability to undergo polycondensation and imidization reactions, leading to the formation of polyimides with unique properties. The molecular targets and pathways involved in these reactions include the interaction between the keto groups of the polymer chains and the development of the rigid polyalicyclic unit .
相似化合物的比较
CpODA is unique compared to other similar compounds due to its alicyclic tetracarboxylic dianhydride structure, which imparts excellent thermal stability and optical transparency to the resulting polyimides . Similar compounds include other tetracarboxylic dianhydrides used in polyimide synthesis, such as pyromellitic dianhydride (PMDA) and 3,3’,4,4’-benzophenonetetracarboxylic dianhydride (BTDA). this compound stands out due to its ability to form colorless polyimides with high glass transition temperatures and low coefficients of thermal expansion .
属性
分子式 |
C21H20O7 |
|---|---|
分子量 |
384.4 g/mol |
InChI |
InChI=1S/C21H20O7/c22-15-11-7-3-9(13(11)17(24)27-15)20(5-7)1-2-21(19(20)26)6-8-4-10(21)14-12(8)16(23)28-18(14)25/h7-14H,1-6H2 |
InChI 键 |
OVASAEXSPYGGES-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC3CC2C4C3C(=O)OC4=O)C(=O)C15CC6CC5C7C6C(=O)OC7=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


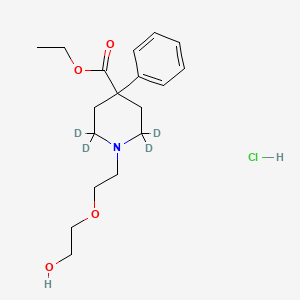
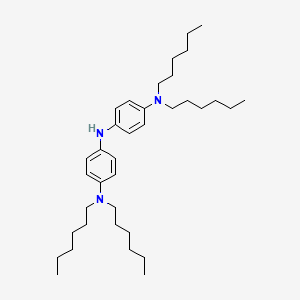
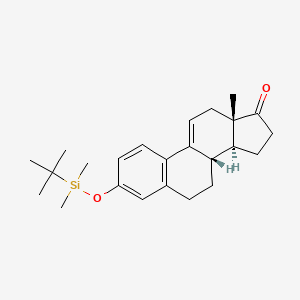
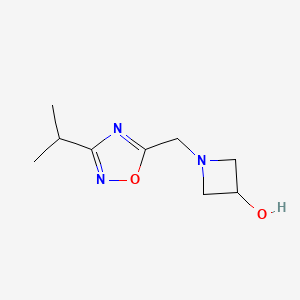
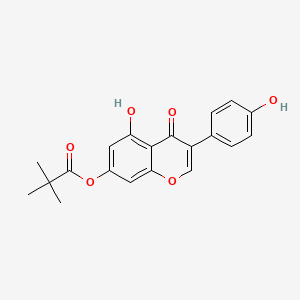
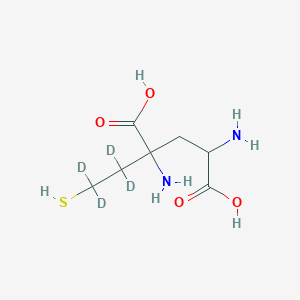
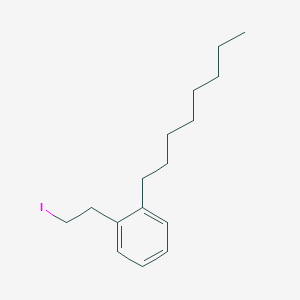

![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
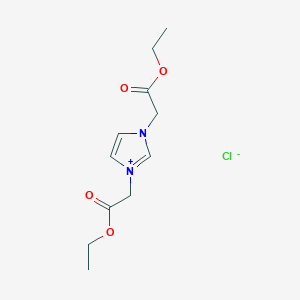
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
